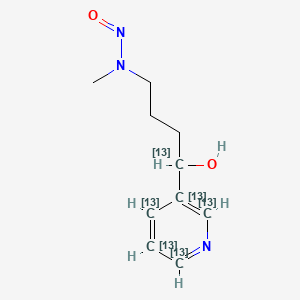

N-Acetyl-d3-S-(3-hydroxypropyl-1-methyl)-L-cysteine Dicyclohexylammonium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

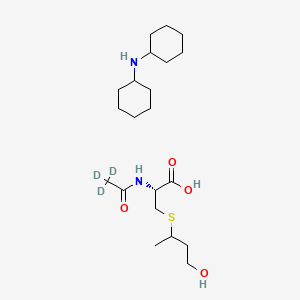

N-Acetyl-d3-S-(3-hydroxypropyl-1-methyl)-L-cysteine Dicyclohexylammonium Salt (NACD) is a quaternary ammonium salt that is derived from the amino acid cysteine. It is a chemical compound that is widely used in scientific research due to its unique properties. NACD has a wide variety of applications in laboratory experiments, including its use as a reagent for the synthesis of peptides and proteins, as a stabilizer for enzymes, and as a buffer for biochemical reactions. In addition, NACD has been shown to possess a range of biochemical and physiological effects, which make it a valuable tool for researchers in the field of biomedical science.

Aplicaciones Científicas De Investigación

Formation of 2-Hydroxypropylmercapturic Acid : This compound has been identified in rats dosed with 1-bromopropane and other related compounds. Its formation demonstrates a biochemical pathway involving acetylation and reduction reactions (Barnsley, 1966).

Biosynthesis from Allyl Alcohol and Esters : This research discusses the isolation of 3-Hydroxypropylmercapturic acid (a similar compound) from rat urine following subcutaneous injection of various allyl compounds, indicating its role in metabolic pathways of these substances (Kaye, 1973).

Metabolism of S-Methyl-L-Cysteine : This study investigates the metabolic pathways of S-Methyl-L-Cysteine in rats, leading to the isolation of various sulphoxides and related compounds, shedding light on the body's processing of sulfur-containing amino acids (Sklan & Barnsley, 1968).

Corrosion Inhibition Studies : N-Acetyl-l-Cysteine derivatives have been studied for their role as green chemical corrosion inhibitors for mild steel, suggesting potential industrial applications (Fu et al., 2011).

Analysis of Human Metabolites : A study identified the human metabolite N-acetyl-S-(1-carbamoyl-2-hydroxy-ethyl)-l-cysteine (iso-GAMA) as a product of acrylamide metabolism, highlighting its importance in understanding the human body's response to certain chemicals (Hartmann et al., 2009).

Ultrasonic-Assisted Extraction and Analysis : Research into methods for extracting and analyzing mercapturic acids in human urine, including variants of N-Acetyl-l-Cysteine, suggests the importance of these compounds as biomarkers for exposure to various chemicals (Li et al., 2015).

Biomarker Analysis for Industrial Chemicals : A method was developed for quantifying biomarkers of exposure to 1,3-butadiene and acrylonitrile in human urine, including derivatives of N-Acetyl-l-Cysteine, indicating the compound's relevance in occupational health studies (Schettgen et al., 2009).

Propiedades

IUPAC Name |

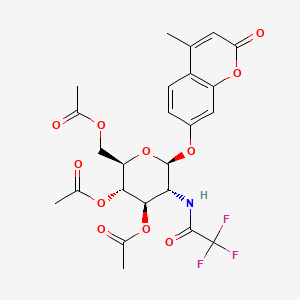

N-cyclohexylcyclohexanamine;(2R)-3-(4-hydroxybutan-2-ylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C9H17NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(3-4-11)15-5-8(9(13)14)10-7(2)12/h11-13H,1-10H2;6,8,11H,3-5H2,1-2H3,(H,10,12)(H,13,14)/t;6?,8-/m.0/s1/i;2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBHBRRJHGBLML-LEIIFSRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)SCC(C(=O)O)NC(=O)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSC(C)CCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid](/img/structure/B561866.png)

![Methyl (3S,4R,5S,6R)-5-acetamido-2-chloro-4-phenylmethoxy-3-phenylsulfanyl-6-[(1S,2S)-1,2,3-tris(phenylmethoxy)propyl]oxane-2-carboxylate](/img/structure/B561868.png)